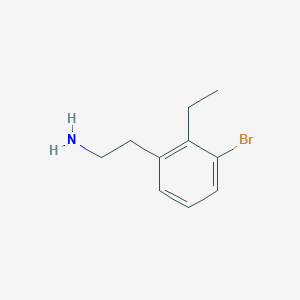
2-(3-Bromo-2-ethylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-ethylphenyl)ethanamine is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It is a derivative of ethanamine, where the ethyl group is substituted with a 3-bromo-2-ethylphenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-ethylphenyl)ethanamine typically involves the bromination of 2-ethylphenyl ethanamine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-ethylphenyl ethanamine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-ethylphenyl ethanamine.
Substitution: Formation of various substituted ethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-2-ethylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-ethylphenyl)ethanamine involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ethanamine moiety can act as a nucleophile in various reactions. The compound’s reactivity is influenced by the electronic effects of the bromo and ethyl groups, which can modulate its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Chloro-2-ethylphenyl)ethanamine: Similar structure but with a chloro group instead of a bromo group.
2-(3-Bromo-2-ethylphenyl)propylamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-(3-Bromo-2-ethylphenyl)ethanamine is unique due to the presence of both a bromo and an ethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C10H14BrN |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
2-(3-bromo-2-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrN/c1-2-9-8(6-7-12)4-3-5-10(9)11/h3-5H,2,6-7,12H2,1H3 |
Clé InChI |
DDDJRYSXUDWCHY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


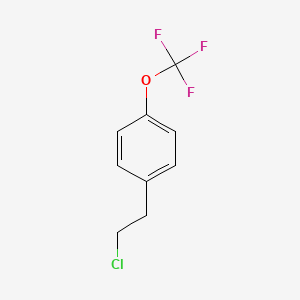
![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)
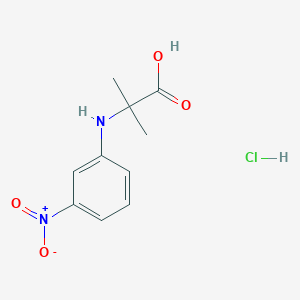
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
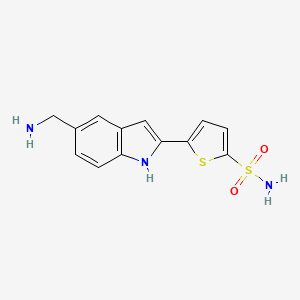
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
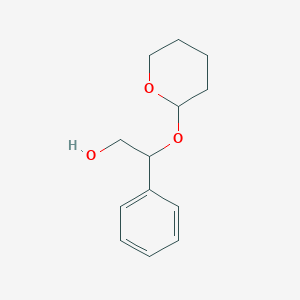
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
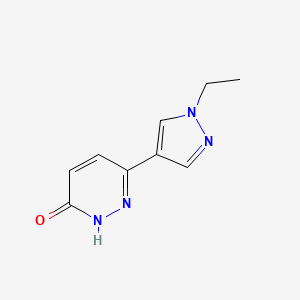
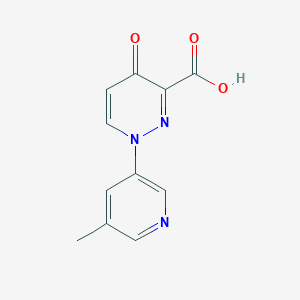
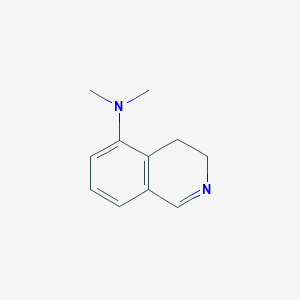
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
